molecular formula C19H22N2O2 B8375472 2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]benzaldehyde

2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]benzaldehyde

Cat. No. B8375472
M. Wt: 310.4 g/mol
InChI Key: DFXOJNMBENELIZ-UHFFFAOYSA-N
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Patent
US04689327

Procedure details

2.21 g of sodium hydroxide are added to a solution of 5.75 g of cysteamine hydrochloride in 200 ml of ethanol, and a solution of 14.28 g of 2-[2-(4-phenylpiperazin-1-yl)ethyloxy]benzaldehyde in 100 ml of ethanol is added thereto. After the mixture is stirred at room temperature for 2 hours, the mixture is concentrated under reduced pressure to remove solvent. The residue is dissolved in ethyl acetate, and the solution is washed with water, dried and then concentrated under reduced pressure to remove solvent. The residue is recrystallized from ether. 15.54 g of 2-{2-[2-(4-phenylpiperazin-1-yl)ethyloxy]phenyl}thiazolidine are obtained.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.28 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[NH2:4][CH2:5][CH2:6][SH:7].[C:8]1([N:14]2[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][O:22][C:23]3[CH:30]=[CH:29][CH:28]=[CH:27][C:24]=3[CH:25]=O)[CH2:16][CH2:15]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(O)C>[C:8]1([N:14]2[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][O:22][C:23]3[CH:30]=[CH:29][CH:28]=[CH:27][C:24]=3[CH:25]3[NH:4][CH2:5][CH2:6][S:7]3)[CH2:18][CH2:19]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.75 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
14.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CCOC1=C(C=O)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CCOC1=C(C=CC=C1)C1SCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 15.54 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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